molecular formula C8H9F2N3O4 B2852664 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946818-63-8

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid

Cat. No.: B2852664
CAS No.: 1946818-63-8
M. Wt: 249.174
InChI Key: HIHMIQJQKYUXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2N3O4 and a molecular weight of 249.17 g/mol . This compound features a pyrazole ring substituted with a difluoromethyl group and a nitro group, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which involves the formation of a C(sp^2)-CF2H bond using difluoromethylation reagents . This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer CF2H to C(sp^2) sites. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions, altering the electronic properties of the compound.

    Substitution: The pyrazole ring can undergo substitution reactions, where the nitro or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions often require nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with difluoromethyl and nitro groups, such as:

Uniqueness

What sets 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid apart is its specific substitution pattern on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both the difluoromethyl and nitro groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[5-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-4(2-6(14)15)12-7(8(9)10)5(3-11-12)13(16)17/h3-4,8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHMIQJQKYUXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C(=C(C=N1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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